molecular formula C15H22FN3O3 B12312686 Linezolid descarbonyl (+/-)-isomer CAS No. 1666111-36-9

Linezolid descarbonyl (+/-)-isomer

Cat. No.: B12312686
CAS No.: 1666111-36-9
M. Wt: 311.35 g/mol
InChI Key: VKPSVASMDWRRJS-UHFFFAOYSA-N
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Description

Linezolid descarbonyl (+/-)-isomer is a derivative of linezolid, a synthetic antibiotic belonging to the oxazolidinone class Linezolid is known for its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of linezolid descarbonyl (+/-)-isomer involves several steps, starting from the basic structure of linezolid. One common method includes the use of ethyl acetate and sodium methoxide as reagents. The reaction is typically carried out under reflux conditions, monitored by thin-layer chromatography (TLC) to ensure completion . Another method involves the use of PhICl2 and NaN3 in an ethyl acetate medium, followed by washing with saturated sodium thiosulfate solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Linezolid descarbonyl (+/-)-isomer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

Linezolid descarbonyl (+/-)-isomer exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex essential for bacterial reproduction . This inhibition disrupts the translation process, leading to the bacteriostatic effect.

Comparison with Similar Compounds

Linezolid descarbonyl (+/-)-isomer is compared with other oxazolidinone antibiotics, such as:

Properties

IUPAC Name

N-[3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3/c1-11(20)17-9-13(21)10-18-12-2-3-15(14(16)8-12)19-4-6-22-7-5-19/h2-3,8,13,18,21H,4-7,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPSVASMDWRRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(CNC1=CC(=C(C=C1)N2CCOCC2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1666111-36-9
Record name Linezolid descarbonyl (+/-)- isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1666111369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINEZOLID DESCARBONYL (±)- ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHU8T788U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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